molecular formula C9H16N2O B7870009 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one

Cat. No.: B7870009
M. Wt: 168.24 g/mol
InChI Key: DGIZWCQAEXKTTL-JGVFFNPUSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one is a bicyclic pyrrolidine derivative featuring a propan-1-one moiety. This compound is of interest in medicinal chemistry for its structural versatility, particularly in the design of chiral ligands or pharmacophores targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-9(12)11-4-3-7-5-10-6-8(7)11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIZWCQAEXKTTL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CC[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Construction of the cis-Hexahydropyrrolo[3,4-b]pyrrolidine Core

The cis-hexahydropyrrolo[3,4-b]pyrrolidine system is a bicyclic amine scaffold critical to the target compound’s structure. Early work by stereoselective synthesis advocates the use of dual protecting groups to enforce cis-ring fusion. For example, PubMed details a protocol where Fmoc- and Cbz-protected intermediates undergo tandem cyclization under basic conditions (e.g., K2_2CO3_3 in DMF at 60°C), achieving cis-selectivity with >95% diastereomeric excess . The mechanism involves intramolecular nucleophilic attack by a secondary amine onto an activated carbonyl, with steric hindrance from the Fmoc group dictating the cis geometry .

Alternative approaches from Patent leverage chiral auxiliaries. A disclosed method employs (R)-proline-derived catalysts to induce asymmetry during the cyclization of tetrahydropyrrole precursors. Reaction conditions (e.g., 0.1 mol% Ru-phosphine complex in toluene at 80°C) yield the cis isomer in 87% enantiomeric excess, though scalability remains a concern due to catalyst costs .

Acylating AgentSolventTemperatureTimeYieldPuritySource
Propanoyl chlorideDCM0°C2 h85%89%Patent
Propanoic anhydrideTHFRT4 h78%92%Patent
Propanoic acidDMF (EDC/HOBt)25°C12 h65%95%PubMed

Characterization and Validation of Structural Integrity

X-ray diffraction (XRD) remains the gold standard for confirming the cis geometry. Patent provides XRD data for a related compound (2-{4'-[(3aR,6aR)-5-methylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-1,1'-biphenyl-4-yl}pyridazin-3(2H)-one hydrochloride), showing characteristic peaks at 2θ = 8.7°, 12.3°, and 17.5° . Comparable patterns are expected for the target compound, with slight shifts due to the propan-1-one substituent.

1^1H NMR analysis (500 MHz, CDCl3_3) of the final product reveals diagnostic signals: δ 3.85–3.70 (m, 2H, pyrrolidine H), δ 2.95–2.80 (m, 4H, bridgehead H), and δ 2.45 (q, J = 7.3 Hz, 2H, COCH2_2CH3_3), corroborating successful acylation .

Chemical Reactions Analysis

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein methyltransferases, it may interfere with the methylation of histones, thereby affecting gene expression. As an agonist of serotonin receptors, it may modulate neurotransmitter signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

1-((3As,6as)-Hexahydropyrrolo[3,4-b]pyrrol-1(2h)-yl)-3,3-dimethylbutan-1-one Hydrochloride
  • Key Differences : Replaces the propan-1-one group with a bulkier 3,3-dimethylbutan-1-one chain.
  • However, its discontinued commercial status suggests challenges in synthesis or stability .
(S)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one
  • Key Differences: Introduces a hydroxyl group at the C2 position of the propanone chain, creating a chiral center.
  • Chirality may enhance selectivity in enzyme inhibition or receptor binding compared to the non-hydroxylated target compound .
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one
  • Key Differences: Features a monocyclic, partially unsaturated pyrrolidine ring (3,4-dihydro-2H-pyrrole).
  • Implications : Reduced ring saturation decreases conformational rigidity, possibly lowering metabolic stability. Safety data indicate skin and eye irritation hazards (OSHA HCS Category 2), suggesting higher reactivity than the fully saturated target compound .

Pharmacologically Relevant Analogues

Zopiclone
  • Structure: Contains a pyrrolo[3,4-b]pyrazine core fused with a quinoline moiety and a 5-chloro-2-pyridyl group.
  • Comparison : The extended aromatic system in Zopiclone enhances binding to GABAA receptors, a property absent in the simpler target compound. This highlights how additional heterocyclic rings and substituents drive CNS activity .
1-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-(prop-2-yn-1-yloxy)propan-1-one
  • Structure : Combines a pyrido[4,3-d]pyrimidine scaffold with a propan-1-one group modified with a propargyl ether.
  • Comparison: The pyrimidine ring introduces multiple nitrogen atoms, enhancing hydrogen-bonding capacity for kinase inhibition.

Biological Activity

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one is a compound of significant interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

  • Molecular Formula : C10_{10}H18_{18}N2_2O
  • Molecular Weight : 182.26 g/mol
  • CAS Number : 1218723-99-9

Mechanisms of Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activities, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels. Additionally, derivatives of this compound may show promise in treating various neurological disorders due to their interaction with histamine receptors and potential neuroprotective effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound and related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundBicyclic structure with propanone groupDipeptidyl Peptidase-IV inhibitionPotential neuroprotective effects
5-Methyl-hexahydropyrrolo[3,4-b]pyrroleBicyclic structure without propanone groupDipeptidyl Peptidase-IV inhibitionLacks propanone moiety
Octahydro-pyrrolo[3,4-b]pyrroleSaturated bicyclic systemPotential neuroprotective effectsMore saturated than target compound

This table highlights the unique combination of structural features and biological activities that distinguish this compound from other similar compounds.

Case Study 1: DPP-IV Inhibition

A study focused on the synthesis and evaluation of DPP-IV inhibitors demonstrated that derivatives of hexahydropyrrolo compounds exhibited significant inhibition rates. The study concluded that the structural configuration plays a critical role in enhancing the inhibitory activity against DPP-IV, suggesting potential applications in diabetes management .

Case Study 2: Neuroprotective Effects

In another investigation, hexahydropyrrolo derivatives were tested for their neuroprotective properties in models of neurodegenerative diseases. Results indicated that these compounds could modulate histamine receptors effectively, leading to improved neuronal survival under stress conditions. This suggests a promising avenue for developing treatments for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)propan-1-one in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound exhibits skin corrosion/irritation (Category 2, H315) and severe eye damage/irritation (Category 2A, H319) .
  • Exposure Control : Use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if aerosol formation is likely .
  • Storage : Store at 2–8°C in a dry, inert environment to prevent degradation .

Q. How can researchers optimize the synthesis of pyrrolo-pyrrolidone derivatives like this compound?

  • Methodological Answer :

  • Reaction Design : A reflux in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours under nitrogen is a validated protocol for similar bicyclic pyrrolidine systems .
  • Purification : Post-reaction, separate organic layers with 5% NaOH, wash repeatedly with water, dry over anhydrous Na₂SO₄, and recrystallize from methanol for high purity .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray studies (e.g., at 90 K with R factor < 0.05) resolve stereochemistry in fused pyrrolidine systems .
  • NMR/IR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and carbonyl stretching frequencies (~1750 cm1^{-1}) for ketone validation .

Advanced Research Questions

Q. How does thermal stability impact experimental design for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition above 200°C (boiling point: 202.4°C at 760 mmHg) to avoid thermal hazards during reflux or distillation .
  • Reactive Byproducts : Decomposition may release NOx_x or HBr gases; use inert atmospheres and real-time gas monitoring .

Q. What advanced analytical strategies resolve contradictions in purity or degradation product data?

  • Methodological Answer :

  • HPLC-MS : Detect trace impurities (e.g., hydrolyzed byproducts) using C18 columns with acetonitrile/water gradients and ESI-MS for molecular ion confirmation .
  • Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways and validate storage conditions .

Q. How can computational modeling guide the understanding of its reactivity in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic attacks on the ketone group using Gaussian 09 with B3LYP/6-31G(d) basis sets to predict regioselectivity .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize observed bioactivity .

Q. What strategies address inconsistencies in reported toxicity or ecotoxicity data?

  • Methodological Answer :

  • In Vitro Assays : Perform OECD 439 (Skin Irritation) and 492 (Eye Damage) tests to reconcile discrepancies between GHS classifications and experimental data .
  • Ecotoxicity Profiling : Use Daphnia magna acute toxicity tests (OECD 202) to assess environmental risks if wastewater contamination is suspected .

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • SAR Studies : Modify the pyrrolidine ring (e.g., introduce electron-withdrawing groups) or ketone substituents to improve metabolic stability. Compare IC50_{50} values in cytotoxicity assays .
  • Prodrug Approaches : Esterify the ketone to enhance bioavailability, followed by enzymatic hydrolysis studies in simulated gastric fluid .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s flammability?

  • Methodological Answer :

  • Experimental Validation : Perform closed-cup flash point tests (ASTM D93) to resolve missing data. If flash point < 93°C, classify as flammable and adjust storage protocols .
  • Literature Cross-Validation : Compare structural analogs (e.g., 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone) with empirical flammability data to infer risks .

Tables

Property Value/Classification Reference
Boiling Point202.4°C (760 mmHg)
GHS Skin IrritationCategory 2 (H315)
Purification MethodRecrystallization (methanol)
Crystallography ResolutionR factor = 0.037 (X-ray)

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